molecular formula C15H23IN2O2S B288605 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B288605
M. Wt: 422.3 g/mol
InChI Key: QOWNNAQYBNFKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as ITMPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the binding of the compound to the voltage-gated sodium channels in neurons. This binding blocks the influx of sodium ions into the cell, which is necessary for the generation of action potentials. This results in a decrease in neuronal excitability and a reduction in the amplitude of action potentials.
Biochemical and Physiological Effects:
In addition to its effects on neuronal function, 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of sodium channels in cancer cells. 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of sodium channels in immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its potency and selectivity for voltage-gated sodium channels. This makes it a valuable tool for studying the role of sodium channels in various biological processes. However, one limitation of using 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its potential toxicity. 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have cytotoxic effects on some cell types, and care should be taken when handling the compound.

Future Directions

There are many potential future directions for research on 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is the development of new treatments for neurological disorders such as epilepsy and chronic pain. 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to be effective in animal models of these disorders, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new cancer therapies. 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has shown promise in inhibiting the growth of cancer cells, and future research could focus on optimizing its effectiveness and reducing its potential toxicity. Finally, 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could be used as a tool for studying the role of sodium channels in other biological processes, such as muscle contraction and cardiac function.

Synthesis Methods

The synthesis of 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide as a white solid product. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the major applications of 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is in the field of neuroscience. 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to be a potent and selective blocker of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This makes 4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide a valuable tool for studying the role of sodium channels in neuronal function and for developing new treatments for neurological disorders.

properties

Product Name

4-iodo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Molecular Formula

C15H23IN2O2S

Molecular Weight

422.3 g/mol

IUPAC Name

4-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C15H23IN2O2S/c1-14(2)9-12(10-15(3,4)18-14)17-21(19,20)13-7-5-11(16)6-8-13/h5-8,12,17-18H,9-10H2,1-4H3

InChI Key

QOWNNAQYBNFKFO-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)I)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)I)C

Origin of Product

United States

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